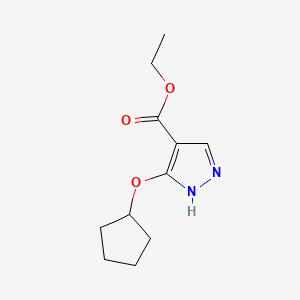
5-Methoxy-1-phenylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentane-1,3-dione structure. It is a versatile molecule used in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5-Methoxy-1-phenylpentane-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of this compound with suitable reagents to form the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
5-Methoxy-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Applications De Recherche Scientifique
5-Methoxy-1-phenylpentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in biological activity and the modulation of specific pathways .
Comparaison Avec Des Composés Similaires
5-Methoxy-1-phenylpentane-1,3-dione can be compared with similar compounds such as:
5-Methoxy-isobenzofuran-1,3-dione: This compound has a similar methoxy group but differs in its core structure, leading to different chemical and biological properties.
1,3-Pentanedione derivatives: These compounds share the pentane-1,3-dione structure but may have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-methoxy-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
UDRNJCODEQCRKV-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=O)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)




![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
